1-(3-Methoxyphenyl)ethane-1-thiol 1-(3-Methoxyphenyl)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.: 1092300-41-8
VCID: VC2795250
InChI: InChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3
SMILES: CC(C1=CC(=CC=C1)OC)S
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol

1-(3-Methoxyphenyl)ethane-1-thiol

CAS No.: 1092300-41-8

Cat. No.: VC2795250

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)ethane-1-thiol - 1092300-41-8

Specification

CAS No. 1092300-41-8
Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
IUPAC Name 1-(3-methoxyphenyl)ethanethiol
Standard InChI InChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3
Standard InChI Key STDOSWORAKPUTD-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)OC)S
Canonical SMILES CC(C1=CC(=CC=C1)OC)S

Introduction

Chemical Identity and Structure

1-(3-Methoxyphenyl)ethane-1-thiol (C₉H₁₂OS) is characterized by a phenyl ring with a methoxy group at the meta position and an ethane-1-thiol moiety attached directly to the phenyl ring. The compound has a molecular weight of 168.26 g/mol . Its structural features include:

  • Molecular Formula: C₉H₁₂OS

  • CAS Registry Number: 1092300-41-8

  • Structural Components:

    • A phenyl ring core

    • A methoxy (-OCH₃) group at the meta (3-) position

    • An ethane-1-thiol (-CH(CH₃)SH) group at position 1 of the phenyl ring

The compound represents an important class of aryl thiols with numerous potential applications due to the combination of the aromatic system, the electron-donating methoxy group, and the reactive thiol functionality.

Physical and Chemical Properties

Physical Properties

The physical properties of 1-(3-Methoxyphenyl)ethane-1-thiol are crucial for understanding its behavior in various chemical environments. Based on available data and structural analogs, the following properties are notable:

PropertyValueSource
Molecular Weight168.26 g/mol
Physical StateNot specified in sources-
ColorNot specified in sources-
OdorLikely sulfurous (characteristic of thiols)-
SolubilityLikely soluble in organic solvents-
Purity (commercial)95%

Chemical Properties

The chemical properties of 1-(3-Methoxyphenyl)ethane-1-thiol are influenced by both the thiol group and the methoxy-substituted aromatic ring:

  • Thiol Reactivity: The thiol (-SH) group serves as a nucleophilic center, readily participating in various reactions including oxidation to form disulfides, addition to unsaturated systems, and metal coordination.

  • Aromatic System: The aromatic ring facilitates electrophilic aromatic substitution reactions, with the methoxy group directing new substituents to the ortho and para positions.

  • Methoxy Influence: The methoxy group acts as an electron-donating substituent, affecting the electron density distribution across the molecule and influencing both the aromatic ring reactivity and the thiol group acidity.

Chemical Reactions

Oxidation Reactions

Like other thiols, 1-(3-Methoxyphenyl)ethane-1-thiol is susceptible to oxidation reactions:

  • Further Oxidation: More aggressive oxidizing agents can convert the thiol to sulfinic acids (RSO₂H) or sulfonic acids (RSO₃H).

Nucleophilic Reactions

The thiol group acts as a nucleophile in various reactions:

  • Metal Coordination: Formation of metal-thiolate complexes with various metal ions, which could be relevant for its potential application as metallo-β-lactamase inhibitors (by analogy with other thiol compounds) .

Reactions Involving the Aromatic Ring

The methoxy-substituted aromatic ring can undergo various reactions:

  • Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to ortho and para positions.

  • Cleavage of the Methoxy Group: Under appropriate conditions, the methoxy group can be cleaved to form the corresponding phenol derivative .

Applications and Research Significance

Comparable Compounds and Their Applications

Examining analogous compounds provides insight into potential applications:

  • 1-(4-Methoxyphenyl)ethane-1-thiol: A positional isomer with the methoxy group at the para position instead of meta. This compound has been documented with CAS 13812354 and may share similar chemical properties and applications .

  • 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol: A more complex derivative containing the 3-methoxyphenyl moiety connected to a piperazine ring and ethane-1-thiol group, suggesting potential applications in medicinal chemistry .

Analytical Characterization

Chromatographic Analysis

Chromatographic methods likely effective for analyzing 1-(3-Methoxyphenyl)ethane-1-thiol include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns

    • UV detection typically at wavelengths around 210-280 nm

  • Gas Chromatography (GC):

    • Potentially requiring derivatization of the thiol group

    • Use of flame ionization detector (FID) or mass spectrometry detector (MS)

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